molecular formula C22H35ClN2O3 B14451486 Pentakain hydrochlorid CAS No. 77656-21-4

Pentakain hydrochlorid

Cat. No.: B14451486
CAS No.: 77656-21-4
M. Wt: 411.0 g/mol
InChI Key: BSMUOLWVMZUZON-MUCZFFFMSA-N
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Description

Structurally, it comprises a carbamate ester linkage between a pyrrolidinylcyclohexyl moiety and a 3-pentoxyphenyl group, with a hydrochloride salt formation enhancing its solubility and stability . Limited toxicological data are available, but it is indexed in chemical toxicity databases, suggesting regulatory scrutiny .

Properties

CAS No.

77656-21-4

Molecular Formula

C22H35ClN2O3

Molecular Weight

411.0 g/mol

IUPAC Name

[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C22H34N2O3.ClH/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24;/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25);1H/t20-,21-;/m1./s1

InChI Key

BSMUOLWVMZUZON-MUCZFFFMSA-N

Isomeric SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCC3.Cl

Canonical SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentakain hydrochlorid typically involves a multi-step chemical process. The initial step often includes the preparation of the base compound, followed by its conversion into the hydrochloride salt. The reaction conditions usually involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts and advanced purification techniques such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Pentakain hydrochlorid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pentakain hydrochlorid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in biological studies to understand its effects on cellular processes and pathways.

    Medicine: this compound is investigated for its potential therapeutic effects and is used in the formulation of certain medications.

    Industry: It finds applications in the manufacturing of various industrial products due to its chemical properties.

Mechanism of Action

The mechanism of action of Pentakain hydrochlorid involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Tetracaine Hydrochloride

Tetracaine hydrochloride (Pontocaine®) is a well-characterized local anesthetic with the chemical name 4-(butylamino)benzoic acid 2-(dimethylamino)ethyl ester hydrochloride. Key comparisons:

Parameter Pentakain Hydrochloride Tetracaine Hydrochloride
Chemical Structure Carbamate ester with pyrrolidinylcyclohexyl and pentoxyphenyl groups Benzoic acid ester with butylamino and dimethylaminoethyl groups
Mechanism of Action Presumed sodium channel blockade (inferred from structural similarity to local anesthetics) Sodium channel inhibition, preventing neuronal depolarization
Applications Potential local anesthetic (exact clinical use not well-documented) Widely used in spinal anesthesia, ophthalmology, and topical formulations
Toxicity Profile Limited data; indexed in toxicity databases Known risks: CNS toxicity (seizures), cardiovascular collapse at high doses
Alkaloid Hydrochlorides

Plant-derived alkaloids like berberine hydrochloride and palmatine hydrochloride () share hydrochloride salt formulations but differ fundamentally in structure and application. These compounds are primarily bioactive alkaloids with antimicrobial and anti-inflammatory properties, unlike Pentakain’s anesthetic focus.

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